Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Description
Properties
Molecular Formula |
C31H44N2O10 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
butane-1,4-diol;hexanedioic acid;hexane-1,6-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C6H14O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |
InChI Key |
WMDHGPURXFVTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Related CAS |
116426-08-5 30662-91-0 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Butane-1,4-Diol
Butane-1,4-diol (BDO) is a critical monomer for polyurethane and polybutylene terephthalate production. Industrial synthesis relies on two dominant routes: the Reppe process and maleic anhydride hydrogenation .
Reppe Process (Acetylene-Formaldehyde Route)
The Reppe process, accounting for over 40% of global BDO production, involves two stages:
- Acetylene and formaldehyde reaction at 80–120°C under alkaline conditions to form 1,4-butynediol:
$$ \text{HC≡CH} + 2\text{HCHO} \rightarrow \text{HOCH}2\text{C≡CCH}2\text{OH} $$ - Catalytic hydrogenation of 1,4-butynediol over a nickel or copper catalyst at 50–150°C and 10–30 MPa H₂ to yield BDO:
$$ \text{HOCH}2\text{C≡CCH}2\text{OH} + 2\text{H}2 \rightarrow \text{HOCH}2\text{CH}2\text{CH}2\text{CH}_2\text{OH} $$
This method offers a short process flow, high yield (≥90%), and low byproduct formation. However, acetylene’s high reactivity and flammability necessitate stringent safety measures.
Maleic Anhydride Hydrogenation
An alternative route involves vapor-phase hydrogenation of maleic anhydride esters over copper chromite catalysts (25–45 wt% Cu, 20–35 wt% Cr) at 150–240°C and 25–75 bar H₂. Diethyl maleate undergoes sequential hydrogenolysis:
- Ester groups reduce to hydroxyls:
$$ \text{CH}3\text{COO(CH}2\text{)}2\text{OOCCH}3 + 4\text{H}2 \rightarrow \text{HO(CH}2\text{)}4\text{OH} + 2\text{CH}3\text{OH} $$ - Intermediate tetrahydrofuran (THF) may form but is minimized by optimizing H₂ pressure and residence time.
This method avoids acetylene but requires high-purity feedstocks and generates succinic acid byproducts.
Table 1: Comparative Analysis of BDO Production Methods
| Parameter | Reppe Process | Maleic Anhydride Route |
|---|---|---|
| Yield (%) | 90–95 | 75–85 |
| Byproducts | Minimal | Succinic acid, THF |
| Operating Pressure | 10–30 MPa | 25–75 bar |
| Catalyst Lifetime | 6–12 months | 3–6 months |
Synthesis of Hexanedioic Acid (Adipic Acid)
Adipic acid, a nylon-6,6 precursor, is predominantly synthesized via KA oil oxidation and cyclohexene cleavage .
KA Oil Oxidation with Nitric Acid
The conventional method oxidizes a cyclohexanol/cyclohexanone mixture (KA oil) with nitric acid at 60–80°C:
- Cyclohexanol converts to cyclohexanone, releasing nitrous acid:
$$ \text{C}6\text{H}{11}\text{OH} + \text{HNO}3 \rightarrow \text{C}6\text{H}{10}\text{O} + \text{HNO}2 + \text{H}_2\text{O} $$ - Cyclohexanone undergoes nitrosation and cleavage to adipic acid:
$$ \text{C}6\text{H}{10}\text{O} + 4\text{HNO}3 \rightarrow \text{HOOC(CH}2\text{)}4\text{COOH} + 4\text{NO}2 + 2\text{H}_2\text{O} $$
This process produces 1.0–1.2 moles of N₂O per mole of adipic acid , raising environmental concerns.
Green Oxidative Cleavage of Cyclohexene
Emerging methods utilize gold or tungsten catalysts for cyclohexene epoxidation followed by aerobic cleavage:
- Epoxidation : Cyclohexene reacts with H₂O₂ over Au/graphite to form cyclohexene oxide.
- Oxidative cleavage : The epoxide is cleaved with O₂ to adipic acid at 80–100°C:
$$ \text{C}6\text{H}{10}\text{O} + 3\text{O}2 \rightarrow \text{HOOC(CH}2\text{)}4\text{COOH} + \text{H}2\text{O} $$
This solvent-free route achieves 60–70% yield with water as the sole byproduct, though catalyst costs remain high.
Production of Hexane-1,6-Diol
Hexane-1,6-diol (1,6-HDO) is synthesized via biomass-derived hydroxymethylfurfural (HMF) hydrogenation .
Catalytic Hydrogenation of HMF
A dual-bed catalyst system (Pd/SiO₂ + Ir-ReOₓ/SiO₂ ) in a fixed-bed reactor converts HMF to 1,6-HDO under 7 MPa H₂ at 100°C:
- HMF hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF) on Pd sites.
- BHMF hydrodeoxygenation on Ir-ReOₓ to 1,6-HDO.
Optimal solvent mixtures (40% H₂O + 60% THF) enhance Brønsted acidity, suppressing hexanol formation. The process achieves 57.8% yield with minimal over-hydrogenolysis.
Table 2: Key Parameters for 1,6-HDO Synthesis
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| H₂ Pressure | 7 MPa | Maximizes HDO selectivity |
| Solvent (H₂O:THF) | 40:60 | Enhances acid sites |
| Temperature | 100°C | Balances activity and stability |
Synthesis of 1-Isocyanato-4-[(4-Isocyanatophenyl)Methyl]Benzene (4,4′-MDI)
4,4′-MDI, a polyurethane precursor, is produced via phosgenation of methylenedianiline (MDA) .
Phosgenation Process
- MDA Synthesis : Aniline reacts with formaldehyde in HCl to form MDA:
$$ 2\text{C}6\text{H}5\text{NH}2 + \text{HCHO} \rightarrow \text{H}2\text{N(C}6\text{H}4\text{)CH}2(\text{C}6\text{H}4\text{)NH}2 + \text{H}_2\text{O} $$ - Phosgenation : MDA reacts with phosgene (COCl₂) in chlorobenzene at 80–120°C:
$$ \text{H}2\text{N(C}6\text{H}4\text{)CH}2(\text{C}6\text{H}4\text{)NH}2 + 2\text{COCl}2 \rightarrow \text{OCN(C}6\text{H}4\text{)CH}2(\text{C}6\text{H}_4\text{)NCO} + 4\text{HCl} $$
Distillation isolates 4,4′-MDI (≥98% purity) from polymeric MDI byproducts.
Alternative Non-Phosgene Routes
Research explores carbamate pyrolysis and urea-mediated synthesis to eliminate phosgene use. However, these methods face challenges in scalability and cost.
Chemical Reactions Analysis
Butane-1,4-diol: Butane-1,4-diol undergoes various reactions, including dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid . It can also be oxidized to form γ-butyrolactone (GBL) using copper-based catalysts .
Hexanedioic Acid: Hexanedioic acid is stable under normal conditions but can undergo decarboxylation at high temperatures to form cyclopentanone . It also reacts with alcohols to form esters and with amines to form amides .
Hexane-1,6-diol: Hexane-1,6-diol reacts with diisocyanates to form polyurethanes and with dicarboxylic acids to form polyesters . It can also undergo oxidation to form hexanedioic acid .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings . It can also react with water to form urea derivatives .
Scientific Research Applications
The query requests information on the applications of "Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene." Based on the search results, it's important to note that this appears to be a mixture of several compounds, not a single compound. Therefore, the applications of each component will be discussed separately where possible.
1,4-Butanediol
Industrial Solvent and Chemical Intermediate: 1,4-Butanediol is a primary alcohol used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It serves as a building block in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF), the latter being an important solvent .
Production of Polymers: 1,4-Butanediol is a key component in the production of polybutylene terephthalate (PBT), a type of polyester polymer . It also functions as a chain extender in the creation of urethane prepolymers and polyether diols .
Applications in Various Products: Beyond polymer production, 1,4-butanediol is used as a plasticizer, a carrier solvent in printing inks, a cleaning agent, and an adhesive . It can also be found in agricultural and veterinary chemicals, coatings, cosmetic formulations, and pharmaceuticals .
Role in Biodegradable Plastics: 1,4-Butanediol is used to create polybutyrate resin, which is recognized as a completely biodegradable plastic .
Bioprinting: 1,4-Butanediol thermoplastic polyurethane elastomer (b-TPUe) has been evaluated as a 3D bioprinting material for tissue engineering. Studies have shown that b-TPUe has mechanical properties similar to native cartilage and supports cell viability and chondrogenesis, making it suitable for biofabrication of artificial tissues .
Table of Applications for 1,4-Butanediol
Hexanedioic Acid (Adipic Acid) and Hexane-1,6-Diol
Production of Polymers: Hexanedioic acid (adipic acid) and hexane-1,6-diol are used in combination with other compounds like 1,4-butanediol and diisocyanates to create various polymers . These polymers can be tailored for specific properties and applications.
Table of Applications for Hexanedioic Acid and Hexane-1,6-Diol (in combination with other compounds)
| Application | Description |
|---|---|
| Polyurethane Production | Reacted with 1,6-hexamethylenediisocyanate and 1,4-butanediol to form polyurethane polymers . |
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (MDI)
Polyurethane Production: 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene, also known as methylene diphenyl diisocyanate (MDI), is a key component in the production of polyurethane polymers .
Table of Applications for 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Mechanism of Action
Butane-1,4-diol: Butane-1,4-diol is metabolized in the body to γ-hydroxybutyrate (GHB), which acts on the central nervous system . It is converted to GHB by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .
Hexanedioic Acid: Hexanedioic acid does not have a specific mechanism of action as it is primarily used as a chemical intermediate .
Hexane-1,6-diol: Hexane-1,6-diol acts as a cross-linking agent in polymer chemistry, facilitating the formation of polyurethanes and polyesters .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form urethane linkages, which are the basis of polyurethane polymers . The reaction involves the formation of carbamate (urethane) bonds .
Comparison with Similar Compounds
Butane-1,4-diol (BDO)
Butane-1,4-diol (HO(CH₂)₄OH) is a linear diol with primary hydroxyl groups. It is a colorless, viscous liquid (melting point: 16°C, boiling point: 230°C) used in synthesizing polyesters (e.g., polybutylene succinate, PBS), tetrahydrofuran (THF), and polyurethanes . Industrially, it is produced via hydrogenation of butyne-1,4-diol or from maleic anhydride . Its shorter chain length contributes to higher ester bond density in polymers, enhancing stiffness but reducing impact strength .
Hexanedioic Acid (Adipic Acid)
Hexanedioic acid (HOOC(CH₂)₄COOH) is a saturated dicarboxylic acid. A key monomer in nylon-6,6 and biodegradable polyesters (e.g., poly(hexamethylene succinate), PHS), it forms flexible polymers due to its six-carbon backbone. It is synthesized via cyclohexane oxidation or bio-based routes .
Hexane-1,6-diol
Hexane-1,6-diol (HO(CH₂)₆OH) is a six-carbon diol. Its longer chain reduces ester bond density in polymers (e.g., PHS), yielding materials with polyethylene-like crystallinity and higher flexibility compared to BDO-based polymers . It is also used in polyurethanes and cyclic oligomers .
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
This aromatic diisocyanate contains two reactive isocyanate (-NCO) groups. It serves as a crosslinker in polyurethanes, contributing to high thermal stability and mechanical strength. Its structure enables dense crosslinking in coatings and adhesives .
Comparison with Similar Compounds
Chemical Structure and Reactivity
- BDO vs. Hexane-1,6-diol : Shorter chain length in BDO increases ester bond density in polyesters (PBS), enhancing rigidity but reducing impact strength. Hexane-1,6-diol’s longer backbone reduces crystallinity, yielding PHS with polyethylene-like properties .
- Adipic Acid vs. Succinic Acid : Adipic acid’s six-carbon chain produces more flexible polyesters than succinic acid (four carbons), as seen in PHS vs. PBS .
Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | State (RT) | Water Solubility |
|---|---|---|---|---|
| Butane-1,4-diol | 16 | 230 | Viscous liquid | Miscible |
| Hexanedioic acid | 152 | 337 (decomposes) | Solid | Moderate |
| Hexane-1,6-diol | 42–45 | 250–260 | Waxy solid | Slightly soluble |
| Aromatic diisocyanate | N/A | N/A | Solid/liquid* | Insoluble |
*Data inferred from aromatic diisocyanates’ typical properties .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing polyesters from hexanedioic acid and diols (e.g., butane-1,4-diol or hexane-1,6-diol) using enzymatic catalysis?
- Methodological Answer : Immobilized Candida antarctica lipase efficiently catalyzes polycondensation between hexanedioic acid and diols. For example, hexane-1,6-diol and adipic acid polymerize readily in bulk at 60–90°C under reduced pressure (0.1–1.0 mmHg) with molecular sieves (4 Å) to remove water, yielding high molecular weight polyesters. Reaction time and temperature must balance enzyme stability and reaction efficiency .
Q. How does the solubility of hexane-1,6-diol in water compare to shorter-chain diols, and what molecular mechanisms explain this difference?
- Data-Driven Answer : Hexane-1,6-diol exhibits significantly higher water solubility (500 g/dm³) than hexan-1-ol (5.9 g/dm³) due to its two hydroxyl groups, which enhance hydrogen bonding with water. The extended alkyl chain reduces hydrophilicity compared to shorter diols (e.g., butane-1,4-diol), but the dual -OH groups dominate solubility behavior .
Q. What analytical techniques are most reliable for detecting trace amounts of butane-1,4-diol in complex matrices (e.g., biological samples or polymer blends)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with derivatization (e.g., silylation) enhancing volatility. For polymers, pyrolysis-GC-MS or solvent extraction followed by HPLC-UV can isolate and quantify butane-1,4-diol degradation products .
Advanced Research Questions
Q. How do conflicting pharmacological findings on butane-1,4-diol’s intrinsic effects (e.g., ethanol-like activity vs. inertness) inform experimental design for neuropharmacology studies?
- Contradiction Analysis : Intracerebroventricular injection in rats showed no inherent pharmacological activity, while oral administration metabolizes to GHB, producing sedative effects. Researchers must distinguish between direct CNS effects (via targeted delivery) and systemic metabolism by controlling administration routes and co-administering ethanol to assess metabolic pathway competition .
Q. What structural factors govern the mechanical properties of polyurethanes synthesized from 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (MDI) and diols like butane-1,4-diol or hexane-1,6-diol?
- Structure-Property Relationship : Butane-1,4-diol’s rigid, short chain enhances hydrogen bonding in hard segments, increasing tensile strength but reducing elasticity. Hexane-1,6-diol’s longer chain introduces flexibility, lowering the glass transition temperature (Tg) but improving impact resistance. Optimizing diol chain length and molar ratios balances rigidity and elasticity .
Q. How do solvent properties of diols (e.g., butane-1,4-diol vs. hexane-1,6-diol) influence their efficacy in gas chromatography separations of cis-trans isomers?
- Experimental Insights : Butane-1,4-diol’s higher polarity improves resolution of low-boiling isomers (e.g., C4-C6 alkenes) at 40–60°C, while hexane-1,6-diol’s lower volatility allows higher working temperatures (60–80°C) for heavier analytes, albeit with reduced selectivity. Solvent polarity and AgNO3 additive synergistically enhance separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
